molecular formula C9H7BrF3NO2 B2855815 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2201202-07-3

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2855815
CAS No.: 2201202-07-3
M. Wt: 298.059
InChI Key: AGTABHHHRSELEK-UHFFFAOYSA-N
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Description

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H6BrF3NO2. It is characterized by the presence of a bromine atom, an oxetane ring, and a trifluoromethyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Oxetane Formation: The formation of the oxetane ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxetane ring can participate in ring-opening and ring-closing reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative.

Scientific Research Applications

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine, oxetane, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(oxetan-3-yloxy)pyridine: Lacks the trifluoromethyl group.

    2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine: Lacks the bromine atom.

    3-Bromo-5-(trifluoromethyl)pyridine: Lacks the oxetane ring.

Uniqueness

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the oxetane ring, bromine atom, and trifluoromethyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTABHHHRSELEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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